molecular formula C7H3Cl2IO2 B6187185 2,4-dichloro-6-iodobenzoic acid CAS No. 1346679-10-4

2,4-dichloro-6-iodobenzoic acid

Cat. No. B6187185
CAS RN: 1346679-10-4
M. Wt: 316.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-iodobenzoic acid (DIB) is a halogenated organic compound that has a wide range of applications in both scientific research and industry. It is an important intermediate for the synthesis of a variety of compounds, and its ability to undergo a variety of reactions makes it a valuable tool for organic synthesis. DIB is also used in the preparation of dyes, pharmaceuticals, and other organic compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-iodobenzoic acid is related to its ability to undergo a variety of reactions. The most common reaction is the reaction of this compound with other organic compounds to form a variety of products. This reaction is catalyzed by acids, bases, or other reagents. Additionally, this compound can undergo a variety of other reactions, such as oxidation, reduction, and halogenation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it is known that this compound can interact with a variety of biological molecules, including proteins, enzymes, and other biomolecules. It is also known that this compound can bind to DNA and RNA, and may have the potential to interfere with the synthesis of proteins and other biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-dichloro-6-iodobenzoic acid in lab experiments is its ability to undergo a variety of reactions. This makes it a valuable tool for organic synthesis and the preparation of a variety of compounds. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, the use of this compound in lab experiments is limited by the fact that it is a halogenated compound and can be toxic if not handled properly.

Future Directions

The potential future directions for research involving 2,4-dichloro-6-iodobenzoic acid include the development of new synthesis methods, the study of its biochemical and physiological effects, and the exploration of its potential applications in medicine and industry. Additionally, further research into the mechanism of action of this compound could lead to the development of new compounds with improved properties. Finally, further research into the toxicity of this compound could lead to the development of safer compounds for use in lab experiments.

Synthesis Methods

2,4-dichloro-6-iodobenzoic acid can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dichlorobenzoic acid with iodine in the presence of an acid catalyst. This reaction produces a mixture of this compound and 2,4-dichloro-5-iodobenzoic acid. The desired product can be isolated by chromatography or recrystallization. Other methods for the synthesis of this compound include the reaction of 2,4-dichlorobenzoic acid with a halogenating reagent such as N-bromosuccinimide or N-chlorosuccinimide.

Scientific Research Applications

2,4-dichloro-6-iodobenzoic acid is widely used in scientific research due to its ability to undergo a variety of reactions. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. This compound is also used in the synthesis of polymers and other materials. Additionally, this compound is used in the synthesis of biologically active compounds, such as antibiotics and hormones.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-6-iodobenzoic acid involves the introduction of iodine and chlorine atoms onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Iodine", "Chlorine gas", "Sulfuric acid", "Acetic anhydride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve benzoic acid in acetic anhydride and add a catalytic amount of sulfuric acid. Heat the mixture to 80-90°C to form acetylated benzoic acid.", "Step 2: Add iodine to the acetylated benzoic acid and heat the mixture to 120-130°C to form 2,4-diiodobenzoic acid.", "Step 3: Dissolve 2,4-diiodobenzoic acid in water and add chlorine gas. Heat the mixture to 60-70°C to form 2,4-dichloro-6-iodobenzoic acid.", "Step 4: Neutralize the mixture with sodium hydroxide and filter the product. Wash the product with water and dry it to obtain 2,4-dichloro-6-iodobenzoic acid." ] }

CAS RN

1346679-10-4

Molecular Formula

C7H3Cl2IO2

Molecular Weight

316.9

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.